molecular formula C15H11Cl2N3O B12896111 8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- CAS No. 648896-68-8

8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)-

Cat. No.: B12896111
CAS No.: 648896-68-8
M. Wt: 320.2 g/mol
InChI Key: GHOMEWRLYFDPLV-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. . This particular compound’s unique structure, featuring chlorine atoms and a pyridine ring, contributes to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilic acid derivatives with appropriate chlorinating agents to introduce the chlorine atoms at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- is a synthetic compound derived from the quinoline family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₂H₁₂Cl₂N₂O
  • Molecular Weight : 271.14 g/mol
  • CAS Number : 773-76-2

This compound is characterized by the presence of chlorine atoms at positions 5 and 7 of the quinoline structure, which significantly influences its biological activity.

Biological Activities

8-Quinolinol derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial effects against various strains, including antibiotic-resistant bacteria. For instance, studies have demonstrated its efficacy against Gram-negative bacteria, showing potential as a new antimicrobial agent .
    • The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways.
  • Anticancer Properties :
    • Recent studies indicate that 8-Quinolinol derivatives can inhibit telomerase activity, leading to G2/M phase arrest in cancer cells. This was notably observed in HeLa cervical cancer cells where the compound showed an IC₅₀ value of 0.80 nM, making it significantly more potent than cisplatin .
    • In vivo studies demonstrated that treatment with this compound resulted in a tumor inhibition rate (TIR) of 43.7% in xenograft models .
  • Antifungal and Antiparasitic Effects :
    • The compound has shown antifungal properties against various fungal pathogens and has been investigated for its potential in treating parasitic infections .
  • Neuroprotective Effects :
    • As an iron chelator, it has been studied for neuroprotective applications, particularly in models of neurodegenerative diseases .

The biological activity of 8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)- is attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with key enzymes such as telomerase and metalloproteins, disrupting their functions and leading to cellular apoptosis in cancer cells .
  • Cell Signaling Modulation : It influences various signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 8-Quinolinol derivatives on several cancer cell lines including Hep-G2 and NCI-H460. The results indicated that these compounds significantly inhibited cell proliferation with minimal toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties revealed that 8-Quinolinol effectively inhibited the growth of multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-negative bacteria
AnticancerIC₅₀ = 0.80 nM in HeLa cells
AntifungalActive against various fungal pathogens
NeuroprotectiveIron-chelation leading to neuroprotection

Properties

CAS No.

648896-68-8

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

5,7-dichloro-2-[methyl(pyridin-2-yl)amino]quinolin-8-ol

InChI

InChI=1S/C15H11Cl2N3O/c1-20(12-4-2-3-7-18-12)13-6-5-9-10(16)8-11(17)15(21)14(9)19-13/h2-8,21H,1H3

InChI Key

GHOMEWRLYFDPLV-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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